9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
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Description
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClO4 and its molecular weight is 228.63. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid and related compounds exhibit valuable pharmacological properties. For example, compounds where the 9-chlorine atom can be in the alpha or beta position, and variations in the R1 group, demonstrate significant pharmacological potential. This includes variants with different R1 groups, such as OR2, or NHR3, where R3 can be hydrogen or an acyl group from a hydrocarbon carboxylic or sulfonic acid (Li, 2005).
Synthesis of New Derivatives
The synthesis of new derivatives and ring systems based on the benzodioxepine structure is an active area of research. For instance, the creation of new 6:7:5:5, 6:7:5:6, and 6:5:7:7 ring systems derived from the benzodioxepine structure has been explored, showcasing the compound's versatility in forming various molecular structures (Schmidt et al., 2008).
Photoluminescent Properties
Research has also explored the photoluminescent properties of metal-organic polymers constructed from trimetallic clusters and mixed carboxylates. This includes studying compounds like zinc acetate dihydrate combined with benzodioxepine-7-carboxylic acid derivatives, demonstrating significant photoluminescent properties at room temperature (Chen et al., 2003).
Chemical Reactions and Mechanisms
The benzodioxepine-7-carboxylic acid framework is also used to study various chemical reactions and mechanisms. For example, its role in ketonic decarboxylation and pyrolysis reactions offers insights into complex chemical processes (Hites & Biemann, 1972).
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-4-6(10(12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBNNMVMXYLCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)C(=O)O)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855991-71-8 |
Source
|
Record name | 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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